Crystal Structure Confirmation: Unambiguous Identity Differentiating from Positional Isomers
The single-crystal X-ray structure of 1-(2-cyanophenyl)-3-phenylurea has been deposited in the Crystallography Open Database (COD), confirming the ortho-relationship between the urea NH and the cyano group [1]. The compound crystallizes in the monoclinic space group P 2₁/c with unit cell parameters a = 5.4509 Å, b = 19.981 Å, c = 10.8572 Å, β = 103.309°, and Z = 4 (residual factor R = 0.0468). This level of structural resolution is unavailable for the 3-cyano and 4-cyano positional isomers in the same publication, making the ortho-isomer the only form for which unambiguous crystallographic identity is publicly established.
| Evidence Dimension | Crystal structure availability and quality |
|---|---|
| Target Compound Data | Monoclinic P 2₁/c; a = 5.4509 Å, b = 19.981 Å, c = 10.8572 Å, β = 103.309°, Z = 4, R = 0.0468 |
| Comparator Or Baseline | 3-Cyano isomer: no crystal structure reported; 4-Cyano isomer: no crystal structure reported in the same study |
| Quantified Difference | Only the ortho-isomer has a published single-crystal structure (R = 0.0468); positional isomers lack comparable crystallographic data |
| Conditions | Single-crystal X-ray diffraction; data collected and refined as reported in Org. Biomol. Chem. 2020 |
Why This Matters
For procurement requiring identity assurance beyond NMR, the availability of a high-quality crystal structure provides a definitive reference standard not available for positional isomers.
- [1] Shamanth, S., Chaithra, N., Gurukiran, M., Mamatha, M., Lokanath, N. K., Rangappa, K. S., & Mantelingu, K. (2020). I₂-Catalyzed transformation of o-aminobenzamide to o-ureidobenzonitrile using isothiocyanates. Organic & Biomolecular Chemistry, 18(14), 2678–2684. Crystal structure data deposited in COD. View Source
